Sendai virus nucleoprotein (321-336) is a peptide derived from the nucleoprotein of the Sendai virus, a member of the Paramyxoviridae family. This virus primarily infects rodents and is used extensively in research due to its non-pathogenic nature in humans and its utility as a vaccine vector. The nucleoprotein plays a critical role in encapsidating the viral genome, forming a helical nucleocapsid that protects the viral RNA from degradation by host nucleases. The specific peptide sequence from amino acids 321 to 336 is particularly significant for understanding the structural and functional properties of the nucleoprotein.
The Sendai virus was first isolated in Japan in 1952 from a human tissue sample. It has since been characterized as a murine respirovirus, primarily affecting rodents but not pathogenic to humans or domestic animals. The nucleoprotein is essential for viral assembly and genome protection, making it a focal point of virology research .
The synthesis of Sendai virus nucleoprotein (321-336) typically involves recombinant DNA technology. This method allows for the expression of the nucleoprotein in suitable host cells, such as bacteria or yeast, which can then be harvested and purified.
The primary reactions involving Sendai virus nucleoprotein include its interaction with viral RNA during encapsidation and assembly of the nucleocapsid. The nucleoprotein binds to RNA in a stoichiometric ratio, typically one nucleoprotein molecule per six ribonucleotides, forming a protective helical structure.
The mechanism by which Sendai virus nucleoprotein functions involves several key steps:
Studies have shown that specific residues within the nucleoprotein are crucial for its interaction with RNA, influencing both stability and functionality during viral replication .
Sendai virus nucleoprotein (321-336) has several scientific uses:
Sendai virus nucleoprotein (SeV NP) plays a central role in orchestrating viral nucleocapsid assembly, a process critical for genomic RNA protection and replication. The segment spanning residues 321-336 resides within the Central Conserved Region (CCR; aa 258–357), a domain essential for NP-NP self-assembly. Structural analyses reveal that this region facilitates oligomerization through specific hydrophobic interactions, particularly involving phenylalanine at position 324 (F324). Site-directed mutagenesis demonstrates that substitutions at F324 (e.g., F324V or F324I) disrupt NP oligomerization, confirming this residue’s pivotal role in maintaining nucleocapsid integrity [6].
The nucleocapsid assembly proceeds via a "domain swapping" mechanism: The N-terminal arm (N-arm) and C-terminal arm (C-arm) of one NP protomer interlock with adjacent protomers to form helical filaments. Residues 321-336 contribute to this process by stabilizing the C-arm interface, which engages the α16 helix of the subsequent NP subunit. This interaction enables the formation of double-headed nucleocapsids observed in cryo-EM studies, where two helical filaments converge in a tail-to-tail, clam-shaped joint [1] [5]. Disruption of the CCR destabilizes this architecture, leading to aberrant oligomers incapable of RNA binding [6].
Table 1: Key Assembly-Disrupting Mutants in SeV NP CCR
Mutant | Amino Acid Change | Assembly Phenotype | Functional Consequence |
---|---|---|---|
F324V | Phe324 → Val | Defective self-assembly | Loss of NP-NP interactions |
F324I | Phe324 → Ile | Defective self-assembly | Loss of NP-NP interactions |
NP260-1 | Tyr260 → Asp | Aberrant helical oligomers | Failure to associate with RNA |
The 321-336 segment directly coordinates viral RNA encapsidation through dual mechanisms:
Cryo-EM structures of SeV nucleocapsids (2.9 Å helical stem; 3.9 Å clam-shaped joint) reveal how residue 321-336 modulates helical flexibility [1] [5]:
Table 2: Cryo-EM Structural Parameters of SeV Nucleocapsids
Structure Component | Symmetry | Resolution (Å) | Key Features |
---|---|---|---|
Helical Stem (NCᴡᴛ) | Helical | 4.1 / 4.6 | Two conformers with variable twist/rise; RNA density visible |
Helical Stem (NC꜀ₗₑₐᵥₑ𝒹) | Helical | 2.9 | Nₜₐᵢₗ-cleaved; straightened helix; poly-U RNA modeled |
Clam-Shaped Joint | C₂ | 3.9 | Tail-to-tail dimerization; discontinuous RNA; hyper-closed CTD interface |
Conformational Flexibility: NMR studies classify Nₜₐᵢₗ as intrinsically disordered (IDR). Residual dipolar couplings (RDCs) show that residues 321-336 exhibit transient helical propensity, allowing dynamic switching between RNA synthesis (expanded helix) and packaging (condensed helix) states [7] [8]. This plasticity is critical for accommodating polymerase movement during replication.
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